molecular formula C11H11NO4 B1257805 Streptoverticillinone

Streptoverticillinone

Cat. No.: B1257805
M. Wt: 221.21 g/mol
InChI Key: IPIBASNVKYAKDN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptoverticillinone is a novel 2-azetidinone alkaloid (a four-membered β-lactam ring-containing compound) isolated from Streptoverticillium morookaense SC1169, a strain derived from pine forest soil in China’s Guangdong Dinghushan Biosphere Reserve . Its molecular formula is C₁₁H₁₁NO₄Na, with a molecular weight of 244.0570, as confirmed by high-resolution time-of-flight mass spectrometry (HRTOFMS) and nuclear magnetic resonance (NMR) spectroscopy . The compound exhibits antifungal activity against Peronophythora litchii, a primary pathogen responsible for post-harvest decay in lychee fruits . Its isolation involved ethanol extraction, followed by purification using thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

(2S)-2-[(4-hydroxyphenyl)methyl]-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO4/c13-8-3-1-7(2-4-8)5-11(10(15)16)6-9(14)12-11/h1-4,13H,5-6H2,(H,12,14)(H,15,16)/t11-/m0/s1

InChI Key

IPIBASNVKYAKDN-NSHDSACASA-N

Isomeric SMILES

C1C(=O)N[C@]1(CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1C(=O)NC1(CC2=CC=C(C=C2)O)C(=O)O

Synonyms

streptoverticillinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Streptoverticillinone belongs to the 2-azetidinone class, distinct from carbazole alkaloids like its co-isolate streptoverticillin (a carbazole derivative). Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Streptoverticillin

Parameter This compound (2-azetidinone) Streptoverticillin (carbazole)
Molecular Formula C₁₁H₁₁NO₄Na C₁₈H₂₁NO₃Na
Molecular Weight 244.0570 322.1416
Core Structure 2-azetidinone (β-lactam ring) Tricyclic carbazole framework
Functional Groups Lactam, hydroxyl, ketone Carbazole ring, methoxy, hydroxyl
Antifungal Target Peronophythora litchii Peronophythora litchii
Bioactivity Mechanism Likely β-lactam-mediated cell wall inhibition Carbazole-DNA intercalation potential
Chromatographic Purity HPLC, TLC, column chromatography HPLC, TLC, column chromatography

Key Findings:

Structural Divergence: this compound’s 2-azetidinone core contrasts sharply with streptoverticillin’s carbazole system. The smaller β-lactam ring in this compound may enhance membrane permeability but reduce structural stability compared to the rigid carbazole scaffold . The presence of a sodium ion (Na⁺) in both compounds suggests ionic interactions critical for solubility or bioactivity .

Bioactivity Profile: Both compounds inhibit P. litchii, but their mechanisms likely differ. This compound’s β-lactam structure aligns with known lactam-based antifungal agents (e.g., monobactams), which disrupt cell wall synthesis . In contrast, carbazole alkaloids like streptoverticillin may intercalate DNA or inhibit enzymes involved in fungal replication .

Analytical Characterization: Both compounds were characterized using 1D/2D NMR, HRTOFMS, and optical rotation. This compound’s smaller size required higher-resolution MS for accurate mass determination .

Comparison with Other 2-Azetidinones and Carbazoles:

  • Its antifungal (vs. antibacterial) activity expands the therapeutic scope of β-lactams.
  • Carbazole Alkaloids : Streptoverticillin differs from natural carbazoles like hyellazole (antitumor) or synthetic analogs (e.g., carvedilol) by incorporating a methoxy group and sodium ion, which may enhance antifungal specificity .

Research Implications and Limitations

While this compound and streptoverticillin demonstrate promising antifungal properties, further studies are needed to:

  • Elucidate structure-activity relationships (SAR) through synthetic modification.
  • Compare their efficacy against broader fungal pathogens (e.g., Candida, Aspergillus).
  • Evaluate pharmacokinetics and toxicity profiles, particularly for this compound’s β-lactam ring, which may confer susceptibility to enzymatic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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